![molecular formula C16H14F3N3O3 B2408673 Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1210456-49-7](/img/structure/B2408673.png)
Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including an ester group (carboxylate), an amide group (carbonyl and amino), and a trifluoromethyl group. It also contains two pyridine rings, which are six-membered rings with one nitrogen atom .
Molecular Structure Analysis
The presence of the pyridine rings and the amide group suggests that this compound could participate in hydrogen bonding and π-π stacking interactions. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group can undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could make this compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Annulation and Synthesis of Tetrahydropyridines Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate is used in a phosphine-catalyzed [4 + 2] annulation process, which is a method to synthesize highly functionalized tetrahydropyridines. This method, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds exhibit complete regioselectivity and are formed in excellent yields, indicating a valuable route for the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products This compound plays a role in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. The process involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method has proven useful in preparing new N-fused heterocycle products with good to excellent yields, highlighting its significance in heterocyclic chemistry and potential pharmaceutical applications (Ghaedi et al., 2015).
Structural and Molecular Analysis The compound has been analyzed in its tetrahydrate form, specifically as dabigatran etexilate tetrahydrate. The structural analysis revealed that the benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane, indicating a complex molecular geometry. Furthermore, the presence of intramolecular N—H⋯O hydrogen bonds and extensive intermolecular hydrogen bonding in the crystal suggests a stable and intricate molecular structure (Liu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-(pyridin-2-ylmethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-2-25-15(24)13-8-10(16(17,18)19)7-12(22-13)14(23)21-9-11-5-3-4-6-20-11/h3-8H,2,9H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOOZYWEWRREQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NCC2=CC=CC=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

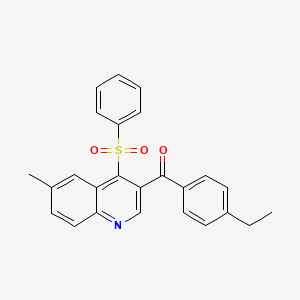

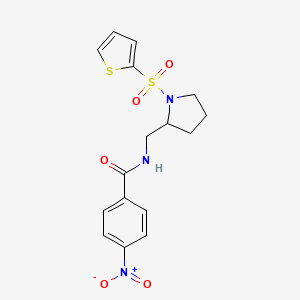
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

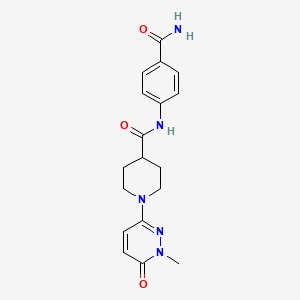

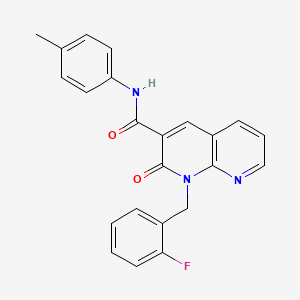

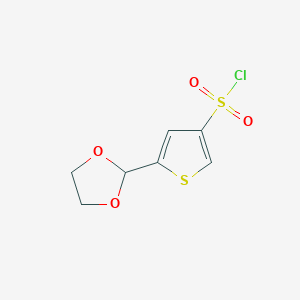

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)